2-Methyl-1-[(octan-2-yl)amino]propan-2-ol
Description
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-methyl-1-(octan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-5-6-7-8-9-11(2)13-10-12(3,4)14/h11,13-14H,5-10H2,1-4H3 |
InChI Key |
QKIUHZKEPBOCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis involves the nucleophilic substitution of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent or amine derivative containing the octan-2-yl group. The key step is the formation of the C–N bond between the amino alcohol and the alkyl substituent.
Preparation of 2-Amino-2-methyl-1-propanol Intermediate
This amino alcohol is a critical building block and is prepared industrially by several methods:
Method A: Hofmann Rearrangement of 2,2-Dimethyl-3-hydroxypropionamide
In an aqueous medium with sodium hypochlorite and sodium hydroxide at 0–70°C, 2,2-dimethyl-3-hydroxypropionamide undergoes Hofmann rearrangement to yield 2-amino-2-methyl-1-propanol with ~86% purity and 57.4% overall yield after purification steps.Method B: Halohydrin Ammonolysis Route
Starting from isobutyraldehyde, halogenation produces 2-halogenated aldehydes, which are converted to 2-halohydrins by reaction with isopropanol and aluminum alkoxide catalysts. Subsequent ammonolysis with excess ammonia and co-catalysts yields 2-amino-2-methyl-1-propanol under mild conditions with high yields suitable for industrial scale.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of isobutyraldehyde | Halogen source, -5 to 0°C | Not specified | Formation of 2-halogenated aldehyde |
| Conversion to 2-halohydrin | Isopropanol, Al alkoxide, 60-65°C | Not specified | Catalyst and co-catalyst used |
| Ammonolysis | Excess ammonia, co-catalyst (1-10% mass), 102-104°C distillation | High yield | Purification by reduced pressure distillation |
Alkylation to Form 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol
Direct Amino Substitution:
The 2-amino-2-methyl-1-propanol can be reacted with octan-2-yl halides or derivatives under controlled conditions to introduce the octan-2-yl substituent on the nitrogen atom. This reaction typically requires an inert atmosphere, suitable solvents (e.g., chlorobenzene, tetrahydrofuran), and sometimes a base or catalyst to facilitate nucleophilic substitution.Catalytic Coupling:
Palladium-catalyzed coupling reactions or zinc triflate catalysis have been reported for similar amino alcohol derivatives to achieve high yields and selectivity. The reactions are performed under reflux conditions (e.g., 131–135°C) in chlorobenzene or other organic solvents with inert gas protection.
Representative Experimental Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Amino alcohol synthesis via Hofmann rearrangement | NaOCl, NaOH, water, 0–70°C, 20 min | ~57.4% overall | Purified by distillation, 99.4% purity |
| Aminolysis of 2-halohydrin | Excess NH3, co-catalyst 1-10%, 102-104°C distillation | High (not quantified) | Industrially scalable |
| Alkylation with octan-2-yl halide | Inert atmosphere, chlorobenzene, reflux 131–135°C, Zn(II) catalysts | 60–92% (similar systems) | Purification by chromatography |
| Coupling with protected amines | DMF, EDC/HOBt, room temperature, 4h | 74% | For related amino alcohol derivatives |
Detailed Research Findings and Notes
The preparation of the amino alcohol intermediate is well-documented with industrially viable methods that balance yield, purity, and safety. The Hofmann rearrangement route is straightforward but yields moderate overall product. The halohydrin ammonolysis route provides safer and milder conditions with higher yield and is preferred for scale-up.
Alkylation reactions to install the octan-2-yl group require careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation. Use of catalytic systems (Pd, Zn triflate) and inert atmosphere improves selectivity and yield.
Purification typically involves distillation under reduced pressure, recrystallization, or chromatographic techniques depending on scale and purity requirements.
The literature reports yields ranging from 60% to over 90% for analogous amino alcohol alkylations, indicating that optimized conditions for 2-methyl-1-[(octan-2-yl)amino]propan-2-ol synthesis should achieve comparable efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield (%) | Scale Suitability |
|---|---|---|---|---|
| 2-Amino-2-methyl-1-propanol synthesis | Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide | NaOCl, NaOH, water, 0–70°C | ~57.4 overall | Industrial |
| 2-Amino-2-methyl-1-propanol synthesis | Halohydrin ammonolysis from isobutyraldehyde | Halogenation, isopropanol, ammonia, catalysts | High (not specified) | Industrial |
| Alkylation to target compound | N-alkylation with octan-2-yl halide or derivative | Chlorobenzene, Pd or Zn catalysts, reflux | 60–92 (analogous) | Laboratory/Industrial |
| Purification | Distillation, chromatography, recrystallization | Reduced pressure, silica gel chromatography | Purity >99% | All scales |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(octan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
2-Methyl-1-[(octan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the β2-adrenergic receptor, affecting processes such as adenylyl cyclase activation and cAMP levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of amino alcohols are highly dependent on the substituent attached to the amino group. Below is a comparative analysis of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol and analogous compounds (Table 1):
Table 1: Structural and Functional Comparison of Amino Alcohols
Lipophilicity and Solubility
- This property is critical for drug candidates targeting lipid-rich environments .
- Methyl substituent : Smaller substituents like methyl improve solubility in polar solvents, as seen in gold(I) complex synthesis where aqueous media are utilized .
- Aromatic substituents (phenyl, benzyl) : Enhance π-π stacking interactions with biological targets, improving binding affinity in enzyme inhibitors or receptor modulators .
Research Findings and Data
NMR and MS Data
Inductive Effects on Microbial Enzymes
- In Pseudomonas sp. 8858, α-aminopropan-2-ol derivatives induced dehydrogenase activity only when substituents (e.g., aminoacetone) provided optimal steric and electronic environments .
Biological Activity
2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is an organic compound notable for its structural features, which include a secondary alcohol and an amino group linked to an octyl chain. This unique configuration allows for diverse interactions within biological systems, making it a subject of interest in pharmacology and organic synthesis.
The molecular formula of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is . Its structure can be represented as follows:
\text{HO C CH 3 C 8H 17})NH}
Key Physical Properties:
| Property | Value |
|---|---|
| Melting Point | 24 - 28 °C |
| Specific Gravity | 0.934 |
| pH Range | 9.0 - 10.5 |
The biological activity of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is primarily attributed to its ability to interact with specific receptors, notably the β2-adrenergic receptor. This interaction can modulate downstream signaling pathways, such as the activation of adenylyl cyclase and the regulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial for various physiological processes including smooth muscle relaxation and metabolic regulation.
Pharmacological Potential
Research indicates that this compound may act as a ligand for β2-adrenoceptors, influencing physiological responses such as bronchodilation and vasodilation. The modulation of these receptors suggests potential applications in treating conditions like asthma or cardiovascular diseases.
Antimicrobial Activity
In studies assessing antimicrobial properties, compounds structurally related to 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Case Studies and Research Findings
-
Receptor Interaction Studies :
- A study highlighted the compound's ability to enhance cAMP levels through β2-adrenoceptor activation, suggesting its role in mediating smooth muscle relaxation.
- Antimicrobial Testing :
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of compounds structurally related to 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpropan-2-aminoalcohol | C4H11NO | Smaller structure; lacks long alkyl chain |
| 3-Aminoheptan-3-alcohol | C7H17NO | Longer carbon chain; different amino position |
| 1-(Octanoyl)-pyrrolidine | C12H23NO | Contains a cyclic structure; different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
